molecular formula C10H8N4O3 B12871485 1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 61620-61-9

1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B12871485
CAS No.: 61620-61-9
M. Wt: 232.20 g/mol
InChI Key: UXXZVHXITJCALL-UHFFFAOYSA-N
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Description

1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features both a nitrofuran and a pyrazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an antimicrobial and antifungal agent. The presence of the nitrofuran moiety is known to impart biological activity, making this compound a valuable subject for research.

Preparation Methods

The synthesis of 1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile typically involves the following steps:

    Nitration of Furan Derivatives:

    Formation of Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. This step often involves cyclization reactions under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the nitrofuran derivative with the pyrazole ring, typically through a condensation reaction.

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile involves the interaction of the nitrofuran moiety with cellular components. The nitro group is reduced to reactive intermediates that can form covalent bonds with nucleophilic sites in proteins and DNA. This leads to the inhibition of essential cellular processes and ultimately cell death . The compound targets various molecular pathways, including the formation of reactive oxygen species and disruption of membrane integrity .

Comparison with Similar Compounds

1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile can be compared with other nitrofuran derivatives, such as:

The uniqueness of this compound lies in its combined nitrofuran and pyrazole structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

61620-61-9

Molecular Formula

C10H8N4O3

Molecular Weight

232.20 g/mol

IUPAC Name

1-ethyl-3-(5-nitrofuran-2-yl)pyrazole-4-carbonitrile

InChI

InChI=1S/C10H8N4O3/c1-2-13-6-7(5-11)10(12-13)8-3-4-9(17-8)14(15)16/h3-4,6H,2H2,1H3

InChI Key

UXXZVHXITJCALL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=C(O2)[N+](=O)[O-])C#N

Origin of Product

United States

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